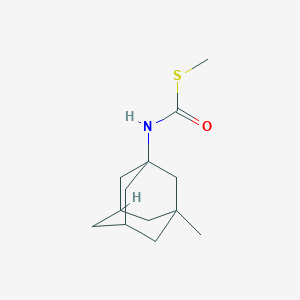

S-methyl (3-methyl-1-adamantyl)thiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-methyl (3-methyl-1-adamantyl)thiocarbamate, also known as S-methylisothiocarbamoyladamantane (MICA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MICA is a derivative of amantadine, a drug used to treat Parkinson's disease and influenza. However, MICA has been studied for its unique properties, including its ability to inhibit the replication of viruses, bacteria, and fungi.

科学的研究の応用

MICA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, MICA has been shown to have antiviral, antibacterial, and antifungal properties. It has been studied for its potential use in the treatment of viral infections such as influenza, herpes, and HIV. MICA has also been studied for its potential use in the treatment of bacterial infections such as tuberculosis and MRSA. In agriculture, MICA has been studied for its potential use as a pesticide and herbicide. It has been shown to have a broad spectrum of activity against various pests and weeds. In environmental science, MICA has been studied for its potential use in water treatment. It has been shown to be effective in removing heavy metals from contaminated water.

作用機序

The mechanism of action of MICA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the replication of viruses, bacteria, and fungi. MICA has been shown to inhibit the activity of the influenza virus polymerase, which is essential for viral replication. It has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.

Biochemical and Physiological Effects:

MICA has been shown to have minimal toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, MICA has been shown to have some biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs.

Advantages and Limitations for Laboratory Experiments:

MICA has several advantages for laboratory experiments. It is easy to synthesize and purify. It has a broad spectrum of activity against various viruses, bacteria, and fungi. It is also relatively inexpensive compared to other antiviral, antibacterial, and antifungal agents. However, MICA has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for the study of MICA. One direction is to study its potential use in the treatment of viral infections such as COVID-19. Another direction is to study its potential use as a pesticide and herbicide in agriculture. Additionally, future studies could focus on the development of more potent derivatives of MICA with improved solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of MICA and its biochemical and physiological effects.

合成法

The synthesis of MICA involves the reaction of amantadine with carbon disulfide and methyl iodide. The reaction yields S-methyl (3-methyl-1-adamantyl)thiocarbamatehiocarbamoylamantadine, which is then treated with sodium hydroxide to obtain MICA. The final product is a white crystalline powder that is soluble in water and organic solvents.

特性

IUPAC Name |

S-methyl N-(3-methyl-1-adamantyl)carbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOS/c1-12-4-9-3-10(5-12)7-13(6-9,8-12)14-11(15)16-2/h9-10H,3-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFVQWFMSYJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)NC(=O)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-methyl N-(3-methyl-1-adamantyl)carbamothioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)

![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)

![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)

![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)